Mosnodenvir Mosnodenvir
Brand Name: Vulcanchem
CAS No.: 2043343-94-6
VCID: VC14591736
InChI: InChI=1S/C26H22ClF3N2O6S/c1-36-17-9-15(10-18(11-17)39(3,34)35)32-24(19-6-4-14(27)8-23(19)37-2)25(33)21-13-31-22-7-5-16(12-20(21)22)38-26(28,29)30/h4-13,24,31-32H,1-3H3
SMILES:
Molecular Formula: C26H22ClF3N2O6S
Molecular Weight: 583.0 g/mol

Mosnodenvir

CAS No.: 2043343-94-6

Cat. No.: VC14591736

Molecular Formula: C26H22ClF3N2O6S

Molecular Weight: 583.0 g/mol

* For research use only. Not for human or veterinary use.

Mosnodenvir - 2043343-94-6

Specification

CAS No. 2043343-94-6
Molecular Formula C26H22ClF3N2O6S
Molecular Weight 583.0 g/mol
IUPAC Name 2-(4-chloro-2-methoxyphenyl)-2-(3-methoxy-5-methylsulfonylanilino)-1-[5-(trifluoromethoxy)-1H-indol-3-yl]ethanone
Standard InChI InChI=1S/C26H22ClF3N2O6S/c1-36-17-9-15(10-18(11-17)39(3,34)35)32-24(19-6-4-14(27)8-23(19)37-2)25(33)21-13-31-22-7-5-16(12-20(21)22)38-26(28,29)30/h4-13,24,31-32H,1-3H3
Standard InChI Key QNOPDDHSGQQLCV-UHFFFAOYSA-N
Isomeric SMILES COC1=CC(=CC(=C1)N[C@@H](C2=C(C=C(C=C2)Cl)OC)C(=O)C3=CNC4=C3C=C(C=C4)OC(F)(F)F)S(=O)(=O)C
Canonical SMILES COC1=CC(=CC(=C1)NC(C2=C(C=C(C=C2)Cl)OC)C(=O)C3=CNC4=C3C=C(C=C4)OC(F)(F)F)S(=O)(=O)C

Introduction

Chemical and Structural Profile of Mosnodenvir

Mosnodenvir (CAS No. 2043343-94-6) is a stereochemically defined compound with the molecular formula C26H22ClF3N2O6SC_{26}H_{22}ClF_{3}N_{2}O_{6}S and a molecular weight of 582.98 g/mol . Its absolute stereochemistry features one defined stereocenter, contributing to its enantiomeric purity and pharmacological activity . The compound’s structure includes a chlorophenyl group, trifluoromethoxy substituents, and a sulfonyl moiety, which collectively enhance its binding affinity to viral targets .

Key Structural Attributes:

  • SMILES Notation: COC1=CC(N[C@H](C(=O)C2=CNC3=C2C=C(OC(F)(F)F)C=C3)C4=CC=C(Cl)C=C4OC)=CC(=C1)S(C)(=O)=O\text{COC1=CC(N[C@H](C(=O)C2=CNC3=C2C=C(OC(F)(F)F)C=C3)C4=CC=C(Cl)C=C4OC)=CC(=C1)S(C)(=O)=O}

  • InChI Key: QNOPDDHSGQQLCV-DEOSSOPVSA-N\text{QNOPDDHSGQQLCV-DEOSSOPVSA-N}

These structural features enable mosnodenvir to penetrate host cells and interact with viral nonstructural proteins, a critical requirement for its antiviral activity .

Mechanism of Action: Targeting the DENV Replication Complex

Mosnodenvir inhibits dengue viral replication by blocking the interaction between nonstructural protein 3 (NS3) and NS4B, two components essential for forming the viral replication complex . NS3 possesses helicase and protease functions, while NS4B anchors the replication machinery to endoplasmic reticulum membranes. By preventing their association, mosnodenvir disrupts viral RNA synthesis and assembly .

Comparative Efficacy Across Serotypes:

DENV SerotypeEC₅₀ (nM)
DENV-10.057
DENV-20.11
DENV-33.2
DENV-411

Data derived from in vitro studies using human cell lines .

This pan-serotype activity is particularly valuable given the co-circulation of multiple DENV serotypes in endemic regions, which complicates vaccine-based strategies .

Preclinical Development and Pharmacological Profile

In murine models, mosnodenvir reduced viremia by >99% at doses of 30 mg/kg administered orally . Non-human primate studies further demonstrated a 3-log reduction in viral load within 48 hours of treatment initiation . The compound exhibits favorable pharmacokinetics, with a plasma half-life of 8–12 hours and >90% oral bioavailability, supporting once-daily dosing .

Resistance Profiling:
A major challenge in dengue antiviral development is the emergence of resistance mutations. In vitro serial passaging experiments identified the NS4B:V91A mutation, which confers 50-fold reduced sensitivity to mosnodenvir in DENV-2 and DENV-3 . Notably, this mutation imposes a replicative fitness cost, as evidenced by 40% slower viral growth rates in resistant strains. Genomic surveillance data from Southeast Asia confirm the natural prevalence of NS4B:V91A at <1.2% in circulating strains, suggesting that resistance monitoring will be critical during clinical deployment.

Comparative Analysis with Other Dengue Antivirals

The PMC review highlights mosnodenvir’s unique position among orthoflaviviral inhibitors . Unlike NS2B-NS3 protease inhibitors like SYC-1307 or temoporfin, which show limited clinical efficacy despite promising preclinical data, mosnodenvir’s NS3-NS4B targeting provides broader serotype coverage and higher genetic barrier to resistance .

Benchmarking Against Competitors:

CompoundTargetDevelopment StageEC₅₀ Range (nM)
MosnodenvirNS3-NS4BPhase 20.057–11
EYU688NS4APhase 11.2–25
SYC-1307NS2B-NS3Preclinical200–780

Data synthesized from multiple sources .

Future Directions and Challenges

The ongoing phase 2 trials will clarify mosnodenvir’s efficacy in real-world transmission settings, where co-infections and pre-existing immunity may influence outcomes. Combination therapy approaches with vaccines or other antivirals (e.g., NS5 polymerase inhibitors) could mitigate resistance risks . Additionally, point-of-care diagnostics capable of detecting NS4B:V91A mutations may optimize mosnodenvir use in regions with resistant strains.

Manufacturing scalability remains a consideration given the compound’s complex stereochemistry. Johnson & Johnson has developed an asymmetric synthesis route achieving 92% enantiomeric excess, which is being optimized for large-scale production .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator